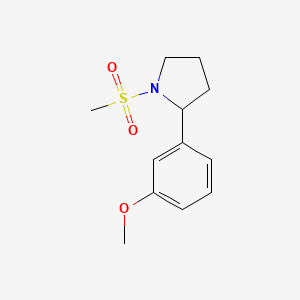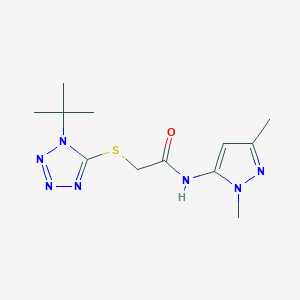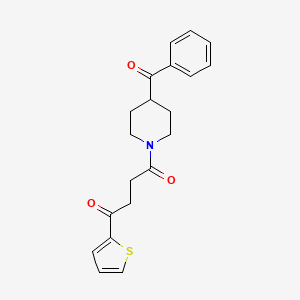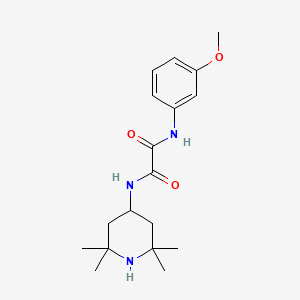![molecular formula C16H19N3O2 B7546444 [4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone, also known as HPPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPPM is a piperidine derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents. In
作用机制
The exact mechanism of action of [4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognition, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation in the brain. It can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using [4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone in lab experiments is its high potency and specificity for its target receptors. However, its limited solubility in water can make it challenging to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on [4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone, including investigating its use in combination with other drugs for the treatment of neurological disorders. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications for the treatment of neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of [4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone involves several steps, starting with the protection of the piperidine ring with a benzyl group. The protected piperidine is then reacted with 4-hydroxybenzaldehyde to form the corresponding imine. The imine is reduced with sodium borohydride to give the amine intermediate, which is then coupled with 1-methylpyrazole-4-carboxylic acid to form this compound. The final product is obtained after purification by column chromatography.
科学研究应用
[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to possess neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
属性
IUPAC Name |
[4-(4-hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-11-14(10-17-18)16(21)19-8-6-13(7-9-19)12-2-4-15(20)5-3-12/h2-5,10-11,13,20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASUUVJMWGDOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)

![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)
![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)



![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)